1-methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione 1-methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione
Brand Name: Vulcanchem
CAS No.: 120040-38-2
VCID: VC0055654
InChI: InChI=1S/C16H22N2O5/c1-9-14(22-4)10(7-12(21-3)15(9)23-5)6-11-16(20)18(2)8-13(19)17-11/h7,11H,6,8H2,1-5H3,(H,17,19)
SMILES: CC1=C(C(=CC(=C1OC)OC)CC2C(=O)N(CC(=O)N2)C)OC
Molecular Formula: C16H22N2O5
Molecular Weight: 322.36 g/mol

1-methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione

CAS No.: 120040-38-2

Main Products

VCID: VC0055654

Molecular Formula: C16H22N2O5

Molecular Weight: 322.36 g/mol

1-methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione - 120040-38-2

CAS No. 120040-38-2
Product Name 1-methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione
Molecular Formula C16H22N2O5
Molecular Weight 322.36 g/mol
IUPAC Name 1-methyl-3-[(2,4,5-trimethoxy-3-methylphenyl)methyl]piperazine-2,5-dione
Standard InChI InChI=1S/C16H22N2O5/c1-9-14(22-4)10(7-12(21-3)15(9)23-5)6-11-16(20)18(2)8-13(19)17-11/h7,11H,6,8H2,1-5H3,(H,17,19)
Standard InChIKey MZPCUPGZFSDOLU-UHFFFAOYSA-N
SMILES CC1=C(C(=CC(=C1OC)OC)CC2C(=O)N(CC(=O)N2)C)OC
Canonical SMILES CC1=C(C(=CC(=C1OC)OC)CC2C(=O)N(CC(=O)N2)C)OC
Synonyms 1-methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione
1-MTMP
PubChem Compound 129007
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator